molecular formula C13H15N3O3S B6118409 6-AMINO-2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE

6-AMINO-2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE

Cat. No.: B6118409
M. Wt: 293.34 g/mol
InChI Key: WXRJSYHQFMKDAC-UHFFFAOYSA-N
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Description

6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one is a chemical compound with the molecular formula C13H15N3O3S It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with an amino group and a methoxyphenoxyethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, ethyl bromide, and thiourea.

    Formation of Intermediate: The first step involves the reaction of 4-methoxyphenol with ethyl bromide to form 2-(4-methoxyphenoxy)ethyl bromide.

    Substitution Reaction: The intermediate is then reacted with thiourea to introduce the sulfanyl group, resulting in the formation of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}pyrimidine.

    Amination: Finally, the compound undergoes amination to introduce the amino group at the 6-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the methoxy group.

Scientific Research Applications

6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential antiviral and antimicrobial activities make it a valuable compound for further research and development .

Properties

IUPAC Name

4-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-18-9-2-4-10(5-3-9)19-6-7-20-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRJSYHQFMKDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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